3-[[1-(Furan-2-yl)-2-(2-methylphenyl)ethyl]amino]propan-1-ol
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Overview
Description
3-[[1-(Furan-2-yl)-2-(2-methylphenyl)ethyl]amino]propan-1-ol is a complex organic compound characterized by the presence of a furan ring, a methylphenyl group, and an amino alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[1-(Furan-2-yl)-2-(2-methylphenyl)ethyl]amino]propan-1-ol typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 1-(Furan-2-yl)-2-(2-methylphenyl)ethanone, which is then subjected to reductive amination with 3-aminopropan-1-ol under catalytic hydrogenation conditions. The reaction is usually carried out in the presence of a hydrogenation catalyst such as palladium on carbon (Pd/C) and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-pressure hydrogenation reactors ensures complete reduction and minimizes by-product formation .
Chemical Reactions Analysis
Types of Reactions
3-[[1-(Furan-2-yl)-2-(2-methylphenyl)ethyl]amino]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form the corresponding dihydrofuran derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using Pd/C or platinum oxide (PtO₂) is commonly employed.
Substitution: Reagents such as acyl chlorides or anhydrides are used for acylation reactions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Amides and other substituted derivatives.
Scientific Research Applications
3-[[1-(Furan-2-yl)-2-(2-methylphenyl)ethyl]amino]propan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-[[1-(Furan-2-yl)-2-(2-methylphenyl)ethyl]amino]propan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The furan ring and amino alcohol moiety are crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-(Furan-2-yl)propan-1-ol: A simpler analog with similar structural features but lacking the amino group.
2-(2-Methylphenyl)ethanol: Another related compound with a similar aromatic structure but different functional groups.
Uniqueness
3-[[1-(Furan-2-yl)-2-(2-methylphenyl)ethyl]amino]propan-1-ol is unique due to the combination of its furan ring, methylphenyl group, and amino alcohol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-[[1-(furan-2-yl)-2-(2-methylphenyl)ethyl]amino]propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-13-6-2-3-7-14(13)12-15(17-9-5-10-18)16-8-4-11-19-16/h2-4,6-8,11,15,17-18H,5,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSQCCWCOCINIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(C2=CC=CO2)NCCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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